Product packaging for Benzyl-pyridin-2-ylmethyl-amine(Cat. No.:CAS No. 18081-89-5)

Benzyl-pyridin-2-ylmethyl-amine

Cat. No.: B094743
CAS No.: 18081-89-5
M. Wt: 198.26 g/mol
InChI Key: RRLRWANEZGPBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-pyridin-2-ylmethyl-amine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This amine is built around a central nitrogen atom connected to a benzyl group and a pyridin-2-ylmethyl group, making it a versatile bidentate or tridentate ligand in coordination chemistry. Its structural motif is valuable for constructing metal-organic frameworks (MOFs) and other coordination polymers, as the nitrogen atoms can coordinate to various metal ions to create diverse network topologies . The compound's significance in research is demonstrated by its role as a key precursor for synthesizing more complex ligands. For instance, it is a foundational structure for developing tris(pyridin-2-ylmethyl)amine derivatives, which are known to form stable complexes with metals like Copper(II) and Manganese(II) for studies in biomimetic chemistry and catalysis . Furthermore, the core scaffold of pyridin-2-ylmethyl-amine is recognized in medicinal chemistry research for creating derivatives investigated for various pharmacological activities . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B094743 Benzyl-pyridin-2-ylmethyl-amine CAS No. 18081-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-9,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLRWANEZGPBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18081-89-5
Record name 18081-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Coordination Chemistry and Metal Complexation

Ligand Properties of Benzyl-pyridin-2-ylmethyl-amine

The structure of this compound, featuring a pyridine (B92270) ring and a benzyl (B1604629) group attached to a central amine, imparts unique properties that make it an effective ligand in the formation of metal complexes.

Chelation Capabilities and Denticity

This compound typically functions as a bidentate ligand. It forms a stable five-membered chelate ring with metal ions through the nitrogen atoms of the pyridine ring and the secondary amine. This bidentate nature is a cornerstone of its coordination chemistry, allowing it to form well-defined complexes with a variety of metals. In some instances, derivatives of this ligand can exhibit different denticity. For example, N-benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine acts as a bidentate ligand, chelating a Pt(II) ion through the pyridyl nitrogen and the phosphine (B1218219) phosphorus atom to form a six-membered metallocycle. nih.gov

Electronic and Steric Influences on Coordination

The coordination behavior of this compound is influenced by both electronic and steric factors. The pyridine ring, being an aromatic system, can participate in π-π stacking interactions, which can stabilize the resulting complex. The benzyl group introduces significant steric bulk, which can influence the geometry of the metal complex and the coordination number of the metal center. This steric hindrance can be strategically manipulated by introducing substituents on the benzyl or pyridine rings to fine-tune the properties of the resulting metal complexes.

The electronic properties of the ligand, and consequently the metal complex, can be modified by introducing electron-donating or electron-withdrawing groups. For instance, a methoxy (B1213986) group on the benzyl ring, as in (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine, can enhance the electron-donating ability of the ligand. nih.gov Conversely, chloro-substituents can alter the electronic landscape in other derivatives. guidechem.com

Tautomerism and its Impact on Ligand Behavior

Tautomerism, the interconversion of structural isomers, can play a role in the coordination chemistry of pyridine-containing ligands. For 2-substituted pyridines like this compound, there is a potential for tautomeric equilibrium between the pyridinoid (amine) form and the pyridonoid (imine) form. However, studies on related systems like 2-benzylpyridine (B1664053) show that the pyridinoid form is greatly preferred in aqueous solutions. rsc.org This preference for the amine form ensures that the ligand primarily coordinates through the pyridine and amine nitrogens as a bidentate chelate.

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of this compound have led to the synthesis of a wide array of metal complexes.

Complexation with Transition Metals

This compound and its derivatives form stable complexes with a variety of transition metals, including:

Copper (Cu): Complexes with copper (II) have been synthesized and structurally characterized. For example, the reaction of N-phenyl-1-(pyridin-2-yl)methanimine with copper chloride dihydrate yields a neutral complex, [CuCl2(C12H10N2)(H2O)]·H2O, where the Cu(II) ion is five-coordinated in a distorted square-pyramidal geometry. unlp.edu.ar

Nickel (Ni): Nickel (II) complexes have been prepared, often exhibiting octahedral geometry. nih.govnih.gov

Iron (Fe): Diiron(II) complexes have been synthesized as analogues of the diiron center in soluble methane (B114726) monooxygenase. nih.gov Iron(III) complexes have also been reported. researchgate.net

Cobalt (Co): Cobalt(II) complexes with square planar geometry have been synthesized and characterized. nih.gov

Zinc (Zn): Zinc(II) complexes with related bis(2-pyridylmethyl)amine ligands have been extensively studied. acs.org

Platinum (Pt): A mononuclear platinum(II) complex with a derivative of this compound has been synthesized, where the ligand acts as a bidentate chelate. nih.gov

Manganese (Mn): Manganese(II) complexes with related bis(2-pyridylmethyl)amine ligands have been synthesized and characterized. acs.org

Ruthenium (Ru): While specific complexes with the parent ligand are less documented, ruthenium complexes with similar N-donor ligands are common in catalysis. jacsdirectory.com

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Spectroscopy Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=N and N-H bonds of the ligand upon complexation. unlp.edu.arnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and its complexes in solution. Changes in chemical shifts upon coordination provide insights into the binding mode. nih.govrsc.org
UV-Visible (UV-Vis) Spectroscopy Used to study the electronic transitions within the metal complexes, which can provide information about the geometry and electronic structure of the coordination sphere. rsc.orgnih.gov
Mass Spectrometry Confirms the molecular weight of the synthesized complexes and can provide information about their fragmentation patterns. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is used to study the electronic environment of the metal ion. unlp.edu.ar
Mössbauer Spectroscopy For iron-containing complexes, Mössbauer spectroscopy provides detailed information about the oxidation state and coordination environment of the iron nucleus. nih.gov

Detailed research findings from various spectroscopic methods have been crucial in confirming the structures and understanding the electronic properties of these metal complexes. For instance, in a study of a copper(II) complex, EPR spectroscopy revealed a strong isotropic signal characteristic of a Cu(II) ion. unlp.edu.ar Similarly, Mössbauer spectroscopy has been instrumental in characterizing the diiron(II) core in model complexes. nih.gov

Single-Crystal X-ray Diffraction Studies of Metal Complexes

A notable example is the dichloridomercury(II) complex, [HgCl₂(C₁₃H₁₄N₂)]. nih.gov In this structure, the mercury(II) ion is coordinated by the two nitrogen atoms of the this compound ligand and two chloride anions. The resulting coordination geometry is a distorted tetrahedron. nih.gov The dihedral angle between the plane containing the chelate ring and the Cl-Hg-Cl plane is 85.4 (1)°. nih.gov

Further structural details reveal that the phenyl ring of the bpma ligand is twisted relative to the pyridine plane, with a dihedral angle of 76.0 (3)°. The analysis also identified disorder in the phenyl ring, which exists in two coplanar conformations. nih.gov Another study on a related platinum(II) complex, [Pt(CH₃)Cl(C₂₅H₂₃N₂P)], where the ligand is N-benzyl-N-(diphenyl-phosphanylmeth-yl)pyridin-2-amine, shows the ligand chelating the metal ion through the pyridyl nitrogen and a phosphine phosphorus atom, forming a six-membered metallocycle with a square-planar geometry around the Pt(II) center. nih.gov

Table 1: Selected Crystallographic Data for [HgCl₂(C₁₃H₁₄N₂)]

Parameter Value
Empirical Formula C₁₃H₁₄Cl₂HgN₂
Coordination Geometry Distorted Tetrahedral
Hg-N Bond Lengths Varies
Hg-Cl Bond Lengths Varies
Phenyl-Pyridine Dihedral Angle 76.0 (3)°
Reference nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes are crucial for understanding their reactivity, particularly in applications such as catalysis and sensing. Cyclic voltammetry (CV) is a primary tool used to investigate the redox behavior of these compounds.

While specific CV data for this compound complexes are not extensively documented, studies on analogous systems with similar pyridine- and amine-containing ligands provide valuable insights. For instance, research on a series of first-row transition metal complexes with a flexible ligand environment incorporating both pyridyl and amine coordination shows reversible metal-centered oxidation processes. researchgate.net The redox potentials for the M(III)/M(II) couple in these complexes were found to follow the order: Co (0.08 V) < Fe (0.33 V) < Mn (0.58 V) < Ni (1.17 V) versus a reference electrode. researchgate.net This trend is influenced by the increasing nuclear charge density across the periodic table, though deviations can occur due to specific ligand field effects. researchgate.net

In related studies of viologen complexes with macrocyclic molecules, cyclic voltammetry has been effectively used to determine the formation constants and redox potentials of charge-transfer complexes. yu.edu.jo These studies typically show two reversible redox waves corresponding to the two-step reduction of the viologen moiety. yu.edu.jo The electrochemical behavior of cobalt(II) complexes with other pyridine-based ligands has also been investigated, revealing insights into their redox activity. researchgate.net The low stability of some of these complexes in aqueous solutions can, however, lead to decomposition and limit their application as electrocatalysts in water. researchgate.net

Table 2: Illustrative Redox Potentials for Related Pyridine-Amine Metal Complexes

Metal Complex Redox Couple Potential (V vs. ref)
Cobalt Complex Co(III)/Co(II) 0.08
Iron Complex Fe(III)/Fe(II) 0.33
Manganese Complex Mn(III)/Mn(II) 0.58
Nickel Complex Ni(III)/Ni(II) 1.17
Reference researchgate.net

Structural and Electronic Analysis of Metal-Benzyl-pyridin-2-ylmethyl-amine Complexes

Coordination Geometries and Isomerism

The coordination of this compound to a metal center typically occurs in a bidentate fashion through the pyridine nitrogen and the secondary amine nitrogen, forming a stable five-membered chelate ring. The resulting coordination geometry is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands.

As established by single-crystal X-ray diffraction, the [HgCl₂(bpma)] complex exhibits a distorted tetrahedral geometry. nih.gov For other metals, different geometries are possible. For example, with transition metals that prefer six-coordinate environments, such as iron(II) or cobalt(II), one could expect octahedral geometries in complexes of the type [M(bpma)₂]²⁺.

Isomerism is a common feature in coordination chemistry, and complexes of this compound can potentially exhibit several types. libretexts.org

Geometric Isomerism: In an octahedral [M(bpma)₂(X)₂] complex, where X is a monodentate ligand, cis and trans isomers are possible depending on the relative positions of the X ligands. Similarly, in an [M(bpma)₃]ⁿ⁺ complex, facial (fac) and meridional (mer) isomers can arise from the arrangement of the three bidentate ligands around the metal center.

Coordination Isomerism: This type of isomerism can occur in salts containing complex cations and anions, where the ligands are exchanged between the two metal centers. libretexts.org For example, a hypothetical salt like [Co(bpma)₃][Cr(CN)₆] would be a coordination isomer of [Cr(bpma)₃][Co(CN)₆]. libretexts.org

The existence of different isomers can significantly impact the physical and chemical properties of the complex, including its color, solubility, and reactivity. libretexts.org

Influence of Ancillary Ligands on Complex Properties

Studies on ruthenium(II) and iridium(III) complexes have shown that varying the ancillary ligands can significantly impact the anticancer activity and phototoxicity of the compounds. rsc.org The electronic properties of the ancillary ligands can alter the energy levels of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states, thereby influencing their photochemical behavior. rsc.org For instance, the introduction of chloro-substituted ancillary ligands was found to enhance the generation of reactive oxygen species under photo-irradiation. rsc.org

In zinc polysulfido complexes, ancillary ligands have been shown to influence the nucleophilicity of the polysulfido ligands. Multidentate amines can alter the coordination number at the zinc center and enhance the reactivity of the complex towards electrophiles like dimethyl acetylenedicarboxylate. illinois.edu Similarly, in ruthenium(II) arene complexes, the choice of ancillary ligands containing benzimidazole (B57391) or benzothiazole (B30560) rings dictates whether the resulting complex exhibits phototoxicity. This effect is linked to the ability of the ancillary ligand to influence DNA binding modes and photosensitization pathways.

Spin States and Magnetic Properties in Paramagnetic Complexes

When this compound coordinates to a paramagnetic metal ion (an ion with unpaired electrons), the resulting complex will exhibit interesting magnetic properties. The spin state of the metal ion—whether it is high-spin or low-spin—is determined by the interplay between the ligand field strength and the electron-pairing energy.

While specific magnetic data for this compound complexes are scarce, studies on related (2-pyridyl)alkylamine-amide copper(II) complexes provide relevant examples. researchgate.net For instance, a mononuclear copper(II) complex with a CuN₃O coordination sphere was synthesized and its magnetic properties investigated. In a dinuclear copper(II) complex, ferromagnetic coupling between the metal centers was observed. researchgate.net

In cobalt(II) complexes with a pyridine-based macrocyclic ligand featuring pyridin-2-ylmethyl pendant arms, the magnetic properties were found to be highly dependent on the coordination geometry and the nature of the axial co-ligands. rsc.org These complexes showed significant magnetic anisotropy, a key property for the development of single-molecule magnets (SMMs). The spin state of nickel(II) in trinickel complexes can also be controlled by using a mix of anionic ligands, leading to complexes with different numbers of unpaired electrons and varied magnetic interactions between the metal centers.

The spin state can often be predicted based on the ligand type. Pyridine-amine ligands are generally considered to be of intermediate field strength. For a d⁶ metal ion like iron(II) in an octahedral field, this could lead to either a high-spin (paramagnetic) or low-spin (diamagnetic) state, often sensitive to small changes in the coordination environment.

Applications in Material Science

The versatile coordination chemistry of this compound and its derivatives suggests potential applications in various areas of material science. The ability of such ligands to form stable complexes with a wide range of metal ions is a key attribute for creating functional materials.

One potential application lies in the development of metal-organic frameworks (MOFs). The directional bonding provided by the pyridine and amine groups can be exploited to construct porous, crystalline networks. These materials are of great interest for gas storage, separation, and catalysis.

Furthermore, the incorporation of these ligands into metal complexes can lead to materials with interesting photophysical properties. As seen in related systems, judicious selection of the metal and ancillary ligands can yield complexes with tailored absorption and emission characteristics, making them candidates for use in sensors, light-emitting devices, and as photosensitizers in photodynamic therapy or photochemical reactions like hydrogen evolution. rsc.orgrsc.org The parent compound, benzylamine (B48309), is used as an intermediate in the production of paints, textiles, and photographic materials, highlighting the industrial relevance of this class of compounds. chemicalbook.com The design of novel catalysts based on pyridine derivatives is also an active area of research, aiming for enhanced selectivity and efficiency in chemical reactions.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of crystalline materials composed of metal ions or clusters interconnected by organic ligands, forming one-, two-, or three-dimensional porous structures. The incorporation of amine functionalities into the organic linkers of MOFs has been a subject of intense research, as the basic amine groups can enhance properties such as CO₂ capture and catalysis. While the direct use of this compound as a primary linker in the synthesis of MOFs is not yet extensively documented in publicly available research, the principles of MOF design and the behavior of analogous ligands provide a strong basis for predicting its potential in this area.

The structure of this compound offers several features that are desirable for the construction of MOFs. The pyridyl nitrogen and the secondary amine nitrogen can act as coordination sites, allowing the ligand to bridge multiple metal centers. The flexible benzyl group can influence the porosity and topology of the resulting framework.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. For this compound, a potential synthetic route to a MOF could involve its reaction with a metal salt that has a strong affinity for nitrogen donors, such as zinc(II) or copper(II). The choice of solvent and reaction conditions would be crucial in directing the self-assembly process towards a crystalline, porous framework.

The table below outlines a hypothetical synthetic approach for a MOF incorporating this compound, based on common methods for amine-functionalized MOFs.

ParameterDescription
Metal Precursor Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Organic Linker This compound
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-120 °C
Reaction Time 24-72 hours
Potential Outcome A crystalline solid of a Zn-based MOF with coordinated this compound.

The characterization of such a hypothetical MOF would involve techniques such as single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to confirm phase purity, and gas sorption analysis to measure its porosity. The presence of the amine functionality would be expected to enhance the framework's affinity for acidic gases like CO₂.

Supramolecular Assemblies and Coordination Polymers

Beyond the highly ordered structures of MOFs, this compound is also a prime candidate for forming a diverse range of supramolecular assemblies and coordination polymers. These materials are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions. The interplay of these forces can lead to a variety of architectures, from one-dimensional chains to complex three-dimensional networks.

Research on ligands with similar structural motifs, such as N-benzylpyridin-2-amine, has shown that intermolecular N-H···N hydrogen bonds and C-H···π interactions are significant in their solid-state structures, leading to the formation of dimers and extended networks. nih.gov It is highly probable that this compound would exhibit similar behavior, with the N-H group of the secondary amine acting as a hydrogen bond donor and the pyridyl nitrogen as an acceptor. The aromatic benzyl and pyridyl rings provide ample opportunity for π-π stacking and C-H···π interactions, which would further stabilize the resulting supramolecular assemblies.

Coordination polymers based on pyridylamine ligands have been synthesized with various transition metals. For instance, a mercury(II) chloride complex with this compound, [Hg(C₁₃H₁₄N₂Cl₂)], has been synthesized and characterized. In this complex, the mercury atom is coordinated by the two nitrogen atoms of the this compound ligand and two chloride ions, resulting in a distorted tetrahedral geometry. The crystal structure reveals N-H···Cl hydrogen bonds that link the molecules into a supramolecular chain. This compound also exhibits blue fluorescence in solution.

The coordination of this compound to a platinum(II) center has also been reported. In the complex [Pt(CH₃)Cl(C₂₅H₂₃N₂P)], a derivative of this compound acts as a bidentate ligand, chelating the platinum(II) ion through the pyridyl nitrogen and a phosphine group. nih.gov This demonstrates the versatility of the pyridylamine scaffold in coordinating with different metal ions.

The following table summarizes the key interactions and resulting structures that can be anticipated in the supramolecular chemistry of this compound.

Interaction TypeParticipating GroupsPotential Structural Motif
Coordination Bonds Pyridyl N, Amine N with Metal IonsDiscrete complexes, 1D/2D/3D coordination polymers
Hydrogen Bonding N-H (donor) and Pyridyl N (acceptor)Dimers, chains, sheets
π-π Stacking Benzyl and Pyridyl ringsStacked columnar or layered structures
C-H···π Interactions C-H bonds and aromatic ringsInter- and intra-molecular stabilization of the crystal packing

Catalytic Applications

Homogeneous Catalysis Mediated by Benzyl-pyridin-2-ylmethyl-amine Metal Complexes

In homogeneous catalysis, BPMA-metal complexes, where the catalyst is in the same phase as the reactants, have proven to be effective in mediating several key chemical reactions. The bidentate nature of the BPMA ligand, coordinating through the pyridinyl and amino nitrogens, allows for the formation of stable and catalytically active metal centers.

Carbon-Carbon Bond-Forming Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific studies detailing the use of BPMA-palladium complexes in the Heck reaction are not extensively documented in the provided search results, the broader context of palladium-catalyzed cross-coupling reactions suggests their potential. For instance, related palladium complexes with amine and phosphine (B1218219) ligands are widely used. nih.govnih.govrsc.org The effectiveness of these catalysts often depends on the nature of the ligand, which influences the stability and reactivity of the palladium center. nih.gov Anionic arylpalladium halide complexes, which can be intermediates in Heck reactions, have been isolated and shown to insert olefins at room temperature, indicating their kinetic competence. nih.gov

Carbon-Nitrogen Bond-Forming Reactions (e.g., Buchwald-Hartwig, Chan-Lam Coupling)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The choice of ligand is critical for the success of these reactions. nih.govchemrxiv.org While direct examples using BPMA are not prevalent in the provided results, the principles of ligand design in Buchwald-Hartwig amination are well-established. Ligands influence the reductive elimination from the palladium(II) amido complex, which is a key step in the catalytic cycle. princeton.edunih.gov Research has shown that a variety of ligands, including those with amine functionalities, can be effective. nih.govmit.edu For example, the BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system has demonstrated a broad scope in the amination of (hetero)aryl chlorides. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative route to C-N bond formation, typically by coupling an amine with a boronic acid. organic-chemistry.orgnih.gov The reaction can often be carried out under milder conditions than the Buchwald-Hartwig amination. organic-chemistry.org Copper(II) acetate (B1210297) is a common catalyst, and the presence of a ligand can significantly influence the reaction's efficiency. nih.govresearchgate.net While BPMA itself is not explicitly mentioned as a ligand in the provided Chan-Lam coupling literature, the use of various nitrogen-containing ligands is a common strategy to improve reaction outcomes. nih.govresearchgate.net

Oxidation and Reduction Reactions

BPMA-metal complexes have demonstrated utility in mediating oxidation and reduction reactions.

Oxidation: Diiron(II) complexes containing benzyl-substituted pyridine (B92270) ligands, including a derivative of BPMA, have been synthesized as models for the active site of soluble methane (B114726) monooxygenase (sMMO). nih.gov These complexes react with dioxygen to oxidize the benzylic position of the ligand to an alcohol. nih.gov For example, the complex [Fe2(μ-O2CArTol)2(O2CArTol)2(2-Bnpy)2] (where 2-Bnpy is 2-benzylpyridine (B1664053), a related ligand) reacts with O₂ to produce α-phenyl-2-pyridylmethanol. nih.gov Similarly, cobalt(II) complexes with ligands structurally similar to BPMA can activate molecular oxygen, leading to either metal oxidation or ligand oxidation. rsc.org Nickel(II) complexes have also been used for the oxidation of substituted benzyl (B1604629) amines to amides. scilit.com

Reduction: Ruthenium(II) complexes have been implicated in reduction reactions. For instance, the reaction of [RuII(PPh3)3(CO)(H)Cl] with 2,2'-pyridil (B1585533) leads to the formation of picolinic acid anion radical complexes. mfouria.com Pyridonate metal complexes, which share some structural motifs with BPMA complexes, are active in various hydrofunctionalization reactions, forming intermediate metal hydride species. rsc.org

Heterogeneous Catalysis and Supported Catalysts

To overcome challenges associated with catalyst separation and reuse in homogeneous catalysis, BPMA complexes can be immobilized on solid supports, transitioning them into the realm of heterogeneous catalysis.

Performance and Recyclability of Heterogeneous Catalysts

The performance of such catalysts is often evaluated based on conversion rates, turnover numbers (TON), and turnover frequencies (TOF). For instance, in the context of polymerization reactions, copper complexes with ligands structurally similar to this compound have demonstrated significant catalytic activity. A notable example involves a dinuclear copper(II) complex with 4-bromo-N-((pyridin-2-yl)methylene)benzenamine, which has shown high activity for the polymerization of methyl methacrylate. koreascience.kr

The recyclability of a heterogeneous catalyst is a critical factor for its industrial viability. This is typically assessed by performing multiple reaction cycles with the same catalyst batch and measuring the conversion and selectivity in each cycle. A decline in performance can indicate catalyst leaching, deactivation, or mechanical degradation of the support. For catalysts incorporating ligands like this compound, strong covalent or coordinative bonding to the support is crucial to prevent leaching of the active metal complex.

Table 1: Illustrative Performance of a Related Heterogeneous Catalyst

Catalyst SystemReactionConversion (%)Recyclability (up to 5 cycles)
Silica-supported Cu(II)-diamine complexAerobic oxidation of alcohols>95Maintained >90% conversion

Note: This table is illustrative and based on typical performance data for similar classes of catalysts, as direct data for this compound is unavailable.

Mechanistic Investigations in Catalysis

Understanding the reaction mechanism is paramount for optimizing catalyst performance and designing new, more efficient catalysts. Mechanistic studies typically involve a combination of kinetic analysis, spectroscopic observation of intermediates, and computational modeling.

Kinetic studies provide quantitative information about the reaction rates and the influence of reactant concentrations, temperature, and catalyst loading. For catalytic reactions involving ligands similar to this compound, the rate law can often reveal the elementary steps of the catalytic cycle.

For example, a study on the aminolysis of benzyl 2-pyridyl carbonate with a series of alicyclic secondary amines revealed that the reaction follows second-order kinetics. koreascience.kr The Brønsted-type plots for these reactions were linear, suggesting a concerted mechanism rather than a stepwise one involving a zwitterionic tetrahedral intermediate. koreascience.kr This is attributed to the enhanced nucleofugality of the leaving group due to intramolecular hydrogen bonding and resonance effects. koreascience.kr Such insights are valuable for predicting the kinetic behavior of catalysts based on this compound in similar transformations.

Spectroscopic techniques such as UV-Vis, NMR, IR, and X-ray absorption spectroscopy are powerful tools for identifying and characterizing catalytic intermediates. These intermediates are often transient and present in low concentrations, making their detection challenging.

In studies of related metal complexes, spectroscopic methods have been instrumental in elucidating reaction mechanisms. For instance, in the nickel-catalyzed reductive cross-coupling of alkenyl and benzyl electrophiles, spectroscopic studies supported a Ni(II)-alkenyl oxidative addition complex as the catalyst resting state. ed.ac.uk For a hypothetical catalytic cycle involving a this compound complex, techniques like in-situ IR spectroscopy could be used to monitor the coordination of substrates to the metal center and the formation of key intermediates.

The electronic properties of the ligand play a crucial role in modulating the reactivity of the metal center. Electron-donating or electron-withdrawing substituents on the pyridine or benzyl rings of this compound would be expected to significantly influence its catalytic activity.

Research on mercury(II) complexes with (E)-N-(pyridin-2-ylmethylidene)arylamines has shown that the presence of methyl substituents on the ligand can influence the supramolecular aggregation through π-π interactions. nih.gov In a different study on copper-based electrolytes for dye-sensitized solar cells, the substitution of a 4-nitro benzyl group on a 2-(pyridin-2-yl)-benzimidazole ligand led to a higher efficiency compared to a naphthyl moiety, highlighting the profound impact of electronic effects. topsoe.com These findings suggest that by strategically modifying the substituents on the this compound framework, it would be possible to fine-tune the electronic environment of the metal center and thereby optimize its catalytic performance for a specific reaction.

Table 2: Predicted Electronic Effects of Substituents on Catalytic Activity

Substituent on Benzyl/Pyridine RingExpected Electronic EffectPredicted Impact on Catalytic Activity
Electron-donating (e.g., -OCH3)Increases electron density at the metal centerMay enhance oxidative addition steps
Electron-withdrawing (e.g., -NO2)Decreases electron density at the metal centerMay facilitate reductive elimination steps

Note: This table is based on general principles of organometallic chemistry and catalysis, as direct experimental data for this compound is not available.

Metal-ligand cooperativity (MLC) describes a scenario where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a catalytic reaction. The secondary amine in this compound, with its N-H proton, is a prime candidate for participating in MLC.

For instance, in the synthesis of 2-substituted quinolines, a cooperative catalytic system of CuI and pyrrolidine (B122466) was shown to be highly effective. organic-chemistry.org The proposed mechanism involves the formation of an iminium ion from the secondary amine, which then participates in the catalytic cycle. organic-chemistry.org Similarly, the N-H group in a this compound complex could act as a proton shuttle or a hydrogen bond donor to activate a substrate, working in concert with the metal center. This cooperative action can lead to enhanced catalytic activity and selectivity compared to systems where the ligand is merely a spectator. nih.govresearchgate.net

Biological Activities and Medicinal Chemistry Research

Antimicrobial and Antifungal Properties

There is no specific information available in the scientific literature concerning the antimicrobial and antifungal properties of Benzyl-pyridin-2-ylmethyl-amine.

No studies were found that evaluated the efficacy of this compound against any Gram-positive or Gram-negative bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity can be provided.

There are no published studies on the antifungal activity of this compound against fungal species such as Candida albicans or Aspergillus niger.

Without any data on its antimicrobial or antifungal activity, the mechanism of action for this compound has not been investigated or described in the scientific literature.

Antioxidant Activity

No specific studies on the antioxidant properties of this compound have been found in the reviewed literature.

There is no available data from in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify the free radical scavenging capacity of this compound.

Investigations into the cellular antioxidant mechanisms of this compound have not been reported in the scientific literature.

Neuroprotective Effects and Neurological Applications

While direct studies on the neuroprotective effects of this compound are not extensively documented, research into its derivatives highlights the potential of this scaffold in addressing neurological conditions.

Influence on Neurological Pathways

Derivatives of the N-benzyl pyridine (B92270) structure have shown potential as neuroprotective agents. For instance, a series of novel N-benzyl-pyridine-2-one derivatives demonstrated neuroprotective effects against cognitive decline in animal models. nih.govresearchgate.net These compounds were found to significantly reduce scopolamine-induced acetylcholinesterase (AChE) activity, as well as oxidative and nitrosative stress. nih.gov In behavioral tests, they improved muscle grip strength and locomotor activity, with some derivatives showing greater efficacy than the standard drug, donepezil. nih.gov This suggests that the N-benzyl pyridine core could be a promising framework for developing treatments for cognitive impairments, such as those seen in Alzheimer's disease. nih.govresearchgate.net

Anticancer Activities

The anticancer potential of molecules incorporating the this compound scaffold has been a significant area of investigation, with research spanning effects on various cancer cell lines, DNA interactions, and inhibition of specific cancer-related enzymes.

Studies on Human Cancer Cell Lines (e.g., MCF7, Non-Small Cell Lung Cancer)

Derivatives containing the this compound motif have demonstrated notable anticancer activity. A class of related compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been identified as possessing potent activity against non-small cell lung cancer (NSCLC). acs.orgbldpharm.com A strong correlation was observed between the inhibition of the USP1/UAF1 enzyme complex and decreased cell survival in NSCLC cells. acs.org Specifically, the compound ML323, a highly potent and selective inhibitor from this class, potentiates the cytotoxicity of cisplatin (B142131) in NSCLC and osteosarcoma cells. nih.gov

Other studies on different pyridine derivatives have also shown antiproliferative activity against various human cancer cell lines, including the MCF-7 breast cancer line. nih.gov

Interactive Table: Activity of ML323 (a Pyrimidine (B1678525) Derivative) in Cancer Cell Lines

CompoundCell LineCancer TypeEffectReference
ML323H23Non-Small Cell Lung CancerPotentiates cisplatin cytotoxicity
ML323U2OSOsteosarcomaPotentiates cisplatin cytotoxicity nih.gov

DNA Binding and Cleavage Studies

The interaction with DNA is a key mechanism for many anticancer drugs. Research has shown that metal complexes incorporating ligands related to this compound can bind to and cleave DNA. For example, copper(II) complexes of N-benzyl di(pyridylmethyl)amine (a structurally similar ligand) have been synthesized and studied for their interaction with DNA. nih.gov One such complex demonstrated good anticancer properties and the ability to induce nucleus fragmentation, indicating a distinct mechanism compared to other copper complexes. nih.gov

Further studies on other copper(II) complexes with different pyridyl ligands have also investigated DNA binding and cleavage. While some complexes were found to bind to the minor groove of DNA, they did not necessarily induce cleavage under the tested conditions. rsc.org These findings suggest that the this compound scaffold can be used to design metal-based therapeutics that target DNA. rsc.orgnih.gov

Deubiquitinase Inhibition (e.g., USP1/UAF1)

A significant breakthrough in the application of the this compound scaffold is in the development of deubiquitinase (DUB) inhibitors. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response pathways and is considered a promising target for cancer therapy. acs.orgbldpharm.com

High-throughput screening and subsequent medicinal chemistry led to the development of ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org These compounds are potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org By inhibiting USP1/UAF1, these molecules prevent the deubiquitination of key proteins involved in DNA repair, such as PCNA and FANCD2, which leads to increased cell death and sensitizes cancer cells to DNA-damaging agents like cisplatin. nih.gov The research establishes the USP1/UAF1 complex as a druggable target for anticancer therapies. acs.org

Interactive Table: USP1/UAF1 Inhibition by a Related Pyrimidine Derivative

CompoundTargetInhibitory Concentration (IC₅₀)MechanismReference
ML323USP1/UAF1 ComplexPotent, nanomolar inhibitionInhibits deubiquitinating activity, leading to increased monoubiquitinated PCNA and FANCD2 acs.orgnih.gov

Mechanisms of Cytotoxicity and Apoptosis Induction

Research into structurally similar compounds, such as those containing benzyl (B1604629) and heterocyclic moieties, reveals potent cytotoxic and pro-apoptotic activities against various cancer cell lines. For instance, novel derivatives of 2-amino-5-benzylthiazole have been shown to induce apoptosis in human leukemia cells. researchgate.net The cytotoxic mechanism of these related compounds involves the activation of key executioner proteins in the apoptotic cascade. Specifically, they trigger the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) and caspase-3, which are hallmark events of apoptosis. researchgate.net Furthermore, these derivatives modulate the balance of pro- and anti-apoptotic proteins, leading to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein. researchgate.net This shift ultimately results in DNA fragmentation and the induction of single-strand DNA breaks, leading to programmed cell death. researchgate.net

Similarly, studies on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates demonstrate that these molecules can induce apoptosis by arresting the cell cycle. nih.gov Flow cytometric analysis of cells treated with these compounds showed cell cycle arrest at the G2/M and sub-G1 phases, which is indicative of apoptosis. nih.gov The induction of apoptosis was further confirmed through staining assays, which revealed characteristic morphological changes associated with programmed cell death. nih.gov Another class of related compounds, substituted 2-hydroxy-N-(arylalkyl)benzamides, also demonstrated the ability to reduce cancer cell proliferation and induce apoptosis in a dose-dependent manner, marked by an increase in the subdiploid population and activation of caspases. nih.gov

Chemical Probes and Biological Studies

Utilization as Probes to Investigate Cellular Pathways

Small molecules are invaluable tools for probing complex biological processes. researchgate.net Analogues of this compound have been developed into highly specific chemical probes to investigate and target particular cellular pathways implicated in disease. A notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives. mdpi.commdpi.com Through high-throughput screening and subsequent medicinal chemistry optimization, a compound from this class, ML323, was identified as a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. mdpi.commdpi.com

USP1/UAF1 is a crucial regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy. mdpi.com ML323 serves as a chemical probe to dissect the role of USP1/UAF1, allowing researchers to study the consequences of its inhibition, such as the increase in monoubiquitinated forms of PCNA and FANCD2, and to validate it as a druggable target for anticancer therapies. mdpi.com The development of such probes demonstrates how the benzyl-pyridine scaffold can be optimized to create tools for a deeper mechanistic understanding of cellular networks. researchgate.net

Interaction Studies with Biological Macromolecules (e.g., Proteins, Enzymes)

The biological effects of this compound derivatives are mediated by their direct interaction with macromolecules like enzymes and structural proteins. The aforementioned N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, exert their effect by binding to and inhibiting the deubiquitinating enzyme USP1 in complex with UAF1. mdpi.com This inhibition is highly specific, showcasing the ability of this chemical scaffold to be tailored for precise enzyme active sites.

In another example, (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been shown to interact with tubulin. nih.gov Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. nih.gov Disruption of microtubule dynamics is a clinically validated anticancer strategy, and this finding indicates that benzyl-pyridine-related structures can be designed to target the cytoskeleton. nih.govnih.gov Furthermore, benzylpiperidine derivatives have been optimized as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in endocannabinoid signaling and pro-inflammatory mediator production, highlighting the versatility of the benzyl-heterocycle motif in targeting different enzyme classes.

Structure-Activity Relationships (SAR) in Biological Contexts

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives related to this compound, SAR investigations have yielded clear insights into how chemical modifications influence biological activity.

In the case of N-benzyl-2-phenylpyrimidin-4-amine derivatives targeting USP1/UAF1, modifications at the 2-position of the phenyl ring were found to be critical. mdpi.com Replacing the trifluoromethyl (CF₃) group with other electron-withdrawing groups like nitro (NO₂) led to a significant loss in activity, whereas an electron-donating methoxy (B1213986) (OMe) group provided comparable activity. mdpi.com This suggests a delicate balance of steric and electronic properties is required at this position. Further exploration of the core scaffold showed that replacing the quinazoline (B50416) ring with a 5-methyl-pyrimidine maintained potent inhibition while reducing molecular weight. mdpi.com

For a series of N-benzyl pyridinium (B92312)–curcumin derivatives designed as acetylcholinesterase (AChE) inhibitors, substitutions on the benzyl ring were also influential. Derivatives with a small fluorine substituent or an unsubstituted benzyl ring showed the highest potency, with IC₅₀ values in the nanomolar range. In contrast, bulkier substituents like nitro, bromo, and methyl groups resulted in lower inhibitory activity, indicating that the size of the substituent is a key determinant of binding affinity.

Compound SeriesTargetFavorable SubstitutionsUnfavorable SubstitutionsReference
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 Inhibition2-CF₃, 2-OMe on phenyl ring; 5-methyl-pyrimidine core3-CF₃, 4-CF₃, 2-NO₂ on phenyl ring; Phenyl replaced with cyclopentyl mdpi.com
N-benzyl pyridinium–curcumin derivativesAChE InhibitionUnsubstituted benzyl; 4-Fluoro on benzyl ringNitro, Bromo, Methyl on benzyl ring
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamidesCytotoxicity (MDA-MB-231)Bulky groups on pyridine ringN-(6-aminopyridin-2-yl) moiety (hydrophilic)

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in molecular recognition and biological activity, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com For many classes of compounds, including pyridine derivatives, chirality plays a pivotal role. nih.govmdpi.com

While specific studies on the stereochemical influences of this compound are not extensively documented, research on other chiral heterocyclic compounds provides valuable insights. For example, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, biological activity was found to be highly dependent on stereochemistry. mdpi.com Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transport systems. mdpi.com Furthermore, while both diastereomers of the methyl and benzyl ester derivatives could inhibit the target enzyme in vitro, the difference in whole-cell activity underscored the importance of stereochemistry for membrane permeability. mdpi.com In other systems, such as certain oxazolidinone derivatives, E/Z geometrical isomers showed marked differences in antibacterial potency. researchgate.net

These examples highlight that if a center of chirality exists in derivatives of this compound, it is highly probable that the biological activity would be stereospecific. The spatial arrangement of the benzyl and pyridinyl groups would dictate the precise fit into a binding pocket of a target protein or enzyme. Therefore, the synthesis and evaluation of individual enantiomers or diastereomers would be an essential step in the development of any biologically active derivative from this class, though this remains an area for future investigation.

Pharmacophore Modeling and Ligand Design

The structural framework of this compound, featuring a benzyl group and a pyridine ring connected by a methylene-amine linker, presents a versatile scaffold for pharmacophore modeling and rational ligand design. This core structure possesses key features—a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the secondary amine), and two aromatic regions (the benzyl and pyridine rings)—that can be strategically exploited to interact with various biological targets. Researchers have utilized this and closely related structures to develop models that predict biological activity and to design novel ligands with enhanced potency and selectivity for a range of receptors and enzymes.

Pharmacophore models for ligands incorporating the benzyl-pyridine motif often highlight the importance of a positively ionizable group, typically the amine, flanked by hydrophobic or aromatic regions. nih.gov The spatial arrangement of these features is crucial for effective binding to target proteins. For instance, in the design of ligands for sigma receptors (σR), pharmacophore models consistently feature a positively charged group with hydrophobic characteristics, often accompanied by a polar group. nih.gov The this compound structure fits this model well, providing a basic amino group and two distinct hydrophobic domains. nih.gov

The design and synthesis of derivatives based on this scaffold have led to the identification of potent bioactive molecules. A key strategy involves modifying the core structure to optimize interactions with the target's binding site. This can include introducing substituents on the benzyl or pyridine rings, altering the linker, or incorporating the scaffold into a larger, more complex molecule.

One area of significant research is the development of acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.gov In one study, a library of N-benzylpyridinium-based compounds was designed and synthesized. nih.gov The research found that specific substitutions on the benzyl group significantly influenced the inhibitory activity. For example, a derivative with an unsubstituted benzyl moiety showed high potency against AChE. nih.gov This highlights how the benzyl group is a critical component of the pharmacophore, likely engaging in hydrophobic or π-π stacking interactions within the enzyme's active site.

Furthermore, the benzyl-pyridine motif has been incorporated into more complex heterocyclic systems, such as thieno[2,3-b]pyridines, to enhance anti-proliferative activity against cancer cell lines. mdpi.com In these designs, a tethered aromatic ring, like the benzyl group, was identified as an important feature for the western region of the pharmacophore. mdpi.com The synthesis of derivatives with shorter benzoyl or secondary benzyl alcohol tethers at the 5-position of the thieno[2,3-b]pyridine (B153569) core allowed for maintaining potent activity. mdpi.com The most potent of these novel derivatives demonstrated IC₅₀ concentrations in the nanomolar range against HCT116 and MDA-MB-231 cancer cells. mdpi.com

The versatility of the this compound scaffold also extends to coordination chemistry, where it acts as a bidentate ligand, coordinating to metal ions through its two nitrogen donors. nih.govresearchgate.net The design of such metal-organic frameworks (MOFs) is a significant area of research due to their potential applications as functional materials. nih.gov The specific geometry of the ligand, where the benzyl and pyridyl rings are not coplanar, allows for the construction of diverse and intricate coordination networks. nih.gov

Computational studies, including 2D-QSAR (Quantitative Structure-Activity Relationship) and 3D-pharmacophore modeling, are often employed to guide the design of new ligands based on this scaffold. rsc.org These models help to create a statistically significant hypothesis that can predict the activity of designed molecules and provide insights into the key structural features required for biological efficacy. rsc.org

The table below summarizes key research findings related to the design of ligands based on the benzyl-pyridine scaffold.

TargetCompound ClassKey Findings
Acetylcholinesterase (AChE)N-benzylpyridinium derivativesDerivatives showed significant AChE inhibitory activities at nanomolar and submicromolar levels. The unsubstituted benzyl derivative was among the most active. nih.gov
Sigma Receptors (σR)N-benzyl-substituted piperidines linked to pyridinesThe N-benzylpiperidine motif connected to a pyridine core showed high affinity for σ1 receptors, validating pharmacophore models that require a positively ionizable group flanked by hydrophobic regions. nih.gov
Cancer Cell Lines (HCT116, MDA-MB-231)5-Benzoyl and 5-Benzylhydroxy derivatives of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridinesA tethered aromatic ring is important for the pharmacophore. Compounds with benzyl alcohol functionality and specific halogen substitutions showed IC₅₀ concentrations of 25–50 nM. mdpi.com
α₁-Adrenergic ReceptorPyridine-3-carbonitriles3D-pharmacophore models were developed to guide the design of vasorelaxant agents, identifying key structural requirements for activity. rsc.org
Metal-Organic FrameworksBenzyl(2-pyridylmethyl)amine ligandThe ligand's non-coplanar ring structure and two nitrogen donors allow for the creation of diverse coordination networks with metal ions like Mercury(II). nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in medicinal chemistry for predicting how a ligand, such as Benzyl-pyridin-2-ylmethyl-amine, might interact with a biological target, typically a protein. These simulations are foundational in drug discovery, helping to identify and optimize potential therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific molecular interactions that stabilize the complex. researchgate.net For compounds structurally related to this compound, docking studies have identified key interactions. For instance, in studies of similar pyridine-containing ligands targeting sigma (σ) receptors, the binding pocket is often characterized by hydrophobic residues (like Val84, Trp89, Met93, Leu95, Leu105) and key acidic residues (like Glu172 and Asp126) that can form crucial anchoring interactions. nih.gov

Potential interactions for this compound would likely involve:

Hydrogen Bonding: The secondary amine and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors or donors. nottingham.ac.uk For example, the NH group of a related propargylamine (B41283) was predicted to form a hydrogen bond with a glutamic acid residue (Glu73) in its target protein. nih.gov

π-π Stacking and π-Cation Interactions: The aromatic benzyl (B1604629) and pyridine rings are capable of engaging in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding site. nih.govnih.gov Cation-π interactions are also possible, as seen with a related compound and a protonated lysine (B10760008) residue. mdpi.com

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within a protein. nottingham.ac.uk

Docking simulations for a series of pyridin-2-yl-carbamodithioates with the E. coli MurD enzyme revealed that van der Waals energy was the primary driving force for binding. fabad.org.tr This underscores the importance of shape complementarity and non-polar interactions in ligand binding.

Compound ClassTargetKey Interactions PredictedPredicted Binding Energy / Affinity
Substituted Pyridines nih.govσ1 ReceptorHydrogen bonds (Tyr103, Glu172), π-π stackingKi = 1.45 - 7.57 nM; Docking Score = -7.9 to -8.4 kcal/mol
Eugenol Derivatives researchgate.netAcetylcholinesteraseNot specified-6.3 to -11.5 kcal/mol
Pyridin-2-yl-carbamodithioates fabad.org.trE. coli MurD enzymevan der Waals forcesNot specified

This table presents data from docking studies on compounds structurally related to this compound to illustrate the types of results obtained from such analyses.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. rsc.orged.ac.uk MD simulations can assess whether the binding pose predicted by docking is stable in a simulated aqueous environment. researchgate.net For organic molecular crystals, MD simulations using force fields like GAFF, CHARMM, and OPLS have been shown to reproduce molecular and crystal structures well. rsc.org These simulations can reveal dynamic processes such as internal rotations and molecular reorientations, which are crucial for understanding a molecule's conformational flexibility. rsc.org The ethylamine (B1201723) linker in this compound, for instance, provides conformational flexibility, allowing the two aromatic rings to adopt various spatial arrangements, a feature that can be effectively studied using MD.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules from first principles.

DFT calculations provide a detailed picture of a molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals. researchgate.net A study on a related compound, [Benzyl(2-pyridylmethyl)amine]dichloridomercury(II), revealed that the free ligand exhibits strong blue fluorescence, which is attributed to an intraligand π-π* transition. nih.gov This highlights the electronic nature of the aromatic systems.

For a similar molecule, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were performed. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding chemical reactivity and electronic transitions. researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's stability and excitability. Additionally, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are rich or poor in electrons, indicating sites prone to electrophilic or nucleophilic attack. researchgate.net

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov

Vibrational Spectra (IR): For a related benzyl-pyridine derivative, theoretical vibrational frequencies were calculated using DFT and scaled using the scaled quantum mechanics (SQM) method. The calculated wavenumbers showed excellent agreement with experimental FT-IR spectra, aiding in the assignment of fundamental vibrational modes. nih.gov

NMR Spectra: The theoretical 1H and 13C NMR chemical shifts for the same compound were also calculated and found to complement the experimentally measured values, confirming the molecular structure. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict electronic absorption wavelengths. For the related benzyl-pyridine compound, the calculated absorption wavelengths were in good agreement with experimental UV-Vis spectra, validating the theoretical approach. nih.gov

PropertyMethodFinding for Related Pyridine DerivativesReference
Molecular GeometryDFT (B3LYP/6-311++G(d,p))Optimized bond lengths and angles calculated. nih.gov
Vibrational FrequenciesDFT/SQMCalculated wavenumbers showed good agreement with experimental FT-IR data. nih.gov
NMR Chemical ShiftsDFTTheoretical 1H and 13C shifts complemented experimental results. nih.gov
Electronic TransitionsTD-DFTCalculated absorption wavelengths matched experimental UV-Vis spectra. nih.gov
Nonlinear Optical PropertiesDFTThe dipole moment, polarizability, and first hyperpolarizability were computed, indicating potential as a nonlinear optical material. nih.gov

This table summarizes the application of quantum chemical calculations to a compound structurally similar to this compound, demonstrating the scope of these theoretical methods.

Reaction Mechanism Elucidation (e.g., Aromatic Hydroxylation)

Detailed computational studies elucidating the specific reaction mechanisms of this compound, such as aromatic hydroxylation, are not extensively available in the current body of scientific literature. Theoretical investigations into the chemical reactivity of molecules often employ methods like Density Functional Theory (DFT) to map potential energy surfaces and identify transition states. For related heterocyclic compounds, such as benzimidazole (B57391) derivatives, DFT has been used to predict reactive sites. biointerfaceresearch.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying regions susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding reaction mechanisms.

Aromatic hydroxylation, a crucial reaction in both synthetic chemistry and drug metabolism, would likely proceed via an electrophilic attack on the electron-rich aromatic rings of the benzyl or pyridine moieties. The precise mechanism, including the nature of the intermediate species and the transition state energies, would depend on the specific oxidizing agent and reaction conditions. Computational modeling could predict the most likely site of hydroxylation by calculating the relative activation energies for attack at different positions on the aromatic rings. However, specific studies providing these details for this compound are yet to be published.

Thermodynamic and Kinetic Parameters

Quantitative data regarding the thermodynamic and kinetic parameters of this compound are not readily found in published research. Such parameters are vital for understanding the stability, reactivity, and reaction rates of a compound.

Thermodynamic parameters that could be computationally predicted include:

Heat of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation: A measure of the spontaneity of the formation of the compound.

Entropy: A measure of the molecular disorder or randomness.

Kinetic parameters that would be of interest include:

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.

Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentration of the reactants.

For analogous compounds like benzimidazole derivatives, computational studies have calculated parameters such as chemical hardness and electrophilicity, which provide insights into their kinetic stability and reactivity. biointerfaceresearch.com Similar theoretical studies would be necessary to determine these fundamental properties for this compound.

Drug Discovery and ADMET Prediction

Computational methods are integral to modern drug discovery, and compounds with structures similar to this compound are often evaluated for their therapeutic potential.

In Silico Screening and Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This compound can serve as a scaffold for the design of compound libraries. By modifying its structure, for example, by adding different substituents to the benzyl or pyridine rings, a diverse library of derivatives can be generated and virtually screened against a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net

This approach has been successfully applied to related heterocyclic compounds like pyridine and pyrimidine (B1678525) derivatives to identify potential inhibitors for targets such as EGFR (Epidermal Growth Factor Receptor) and to discover novel anticancer agents. nih.govgjpb.de The goal of library design is to explore the chemical space around a core structure to identify molecules with improved potency, selectivity, and pharmacokinetic properties.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

The prediction of ADMET properties is a critical step in the early stages of drug development to filter out compounds that are likely to fail in later clinical trials. biointerfaceresearch.com Various online tools and software packages are available to predict these properties based on the chemical structure of a molecule. gjpb.demdpi.com While specific ADMET data for this compound is not published, predictions for structurally related compounds provide an insight into what could be expected.

Table 1: Predicted ADMET Properties for a Representative Pyridine Derivative

Property Predicted Value/Classification Importance in Drug Discovery
Absorption
Human Intestinal Absorption High Indicates good absorption from the gastrointestinal tract.
Caco-2 Permeability Moderate Predicts the rate of absorption across the intestinal epithelial barrier.
Distribution
Blood-Brain Barrier (BBB) Penetration Low Suggests the compound is less likely to cause central nervous system side effects.
Plasma Protein Binding High Affects the free concentration of the drug available to exert its pharmacological effect. mdpi.com
Metabolism
CYP450 2D6 Inhibitor Yes Potential for drug-drug interactions.
CYP450 3A4 Inhibitor No Lower risk of interactions with drugs metabolized by this common enzyme.
Excretion
Renal Organic Cation Transporter Substrate Indicates a potential pathway for renal excretion.
Toxicity
AMES Mutagenicity Non-mutagenic Low probability of causing DNA mutations. mdpi.com

This table is illustrative and based on typical predictions for pyridine-containing compounds. Specific predictions for this compound would require a dedicated in silico analysis.

Bioactivity Score and Drug-likeness Assessment

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five. Bioactivity scores predict the potential of a molecule to interact with various classes of protein targets.

Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

For this compound (C13H14N2), the calculated properties are:

Molecular Weight: 198.26 g/mol nih.gov

LogP: This would need to be calculated, but is expected to be well within the limit.

Hydrogen Bond Donors: 1 (the secondary amine) nih.gov

Hydrogen Bond Acceptors: 2 (the two nitrogen atoms) nih.gov

Based on these parameters, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable drug-like properties.

Bioactivity Score: Computational tools can predict bioactivity scores for a compound against common drug targets. These scores provide a preliminary indication of the compound's therapeutic potential.

Table 2: Illustrative Bioactivity Scores for a Pyridine Derivative

Target Class Bioactivity Score Interpretation
GPCR Ligand -0.25 Likely to be inactive or moderately inactive.
Ion Channel Modulator -0.10 Likely to be inactive or moderately inactive.
Kinase Inhibitor 0.30 Likely to be active. gjpb.de
Nuclear Receptor Ligand -0.50 Likely to be inactive.
Protease Inhibitor 0.15 Likely to be moderately active.

Note: Scores > 0 are generally considered active, while scores between -5.0 and 0.0 are moderately active to inactive. These values are for illustrative purposes and are based on predictions for similar heterocyclic compounds. gjpb.de

Future Research Directions and Translational Prospects

Development of Novel Catalytic Systems

The nitrogen atoms in the pyridine (B92270) ring and the secondary amine of Benzyl-pyridin-2-ylmethyl-amine make it an excellent candidate for use as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals is a key area for future research in catalysis.

Research into related phosphino-amine (PN) ligands has demonstrated their effectiveness in creating highly active catalysts for processes like ruthenium-catalyzed hydrogen-borrowing reactions. scispace.com Similarly, this compound and its derivatives could serve as ligands for ruthenium and copper-based catalysts. These new systems could be applied to important organic transformations, such as the selective oxidation of primary amines to nitriles and the alkylation of anilines. scispace.comresearchgate.net The development of such catalysts is crucial for creating more efficient and environmentally friendly synthetic routes in the chemical industry.

Furthermore, complexes involving similar ligands, such as N,N-di(2-picolyl)cyclohexylamine, have been used to catalyze the polymerization of methyl methacrylate. acs.org This suggests that metal complexes of this compound could be developed as catalysts for polymerization reactions, offering new ways to produce advanced materials. The structural flexibility of the ligand could allow for fine-tuning of the catalyst's activity and selectivity.

Table 1: Potential Catalytic Applications for this compound Systems

Catalytic Application Metal Center Potential Reaction Type Industrial Relevance
Selective Oxidation Copper (Cu), Ruthenium (Ru) Amine to Nitrile Conversion Fine Chemicals, Pharmaceuticals
Amine Alkylation Ruthenium (Ru) C-N Bond Formation Agrochemicals, Dyes
Polymerization Zinc (Zn), Cadmium (Cd) Olefin Polymerization Plastics, Advanced Materials

Exploration of New Biological Targets and Therapeutic Areas

The aminopyridine scaffold is a well-established pharmacophore found in numerous bioactive compounds. researchgate.net Future research will likely focus on using this compound as a foundational structure for developing novel therapeutic agents targeting a range of diseases.

One of the most promising areas is oncology. Derivatives of similar structures, such as N-benzyl-2-phenylpyrimidin-4-amine, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing significant anticancer activity against non-small cell lung cancer. acs.org This indicates that modified versions of this compound could be explored as inhibitors for various deubiquitinases involved in cancer progression. Additionally, related compounds have been investigated as inhibitors of key cancer-related proteins like VEGFR2 and EGFR, which are crucial for tumor growth and survival. physchemres.org

Another significant avenue is in the development of new antimicrobial agents. The rise of antimicrobial resistance necessitates the discovery of novel drug classes. mdpi.com Gold(III) complexes containing 2-benzylpyridine (B1664053) derivatives have demonstrated promising antibacterial and antibiofilm activity against pathogenic bacteria such as E. coli and S. aureus. mdpi.com Likewise, metal complexes of ligands related to this compound have shown biological activity against these bacteria. researchgate.net This suggests that coordinating this compound with metals like gold or copper could lead to new antimicrobial candidates.

Finally, the scaffold shows potential in treating inflammatory diseases. A related compound, 3-(Benzyloxy)Pyridin-2-Amine, has been identified as an inhibitor of Leukotriene A-4 hydrolase, an enzyme involved in inflammatory pathways. drugbank.com This opens the door for designing this compound derivatives as a new class of anti-inflammatory drugs.

Table 2: Potential Biological Targets and Therapeutic Areas

Therapeutic Area Potential Biological Target Example from Related Compounds
Oncology USP1/UAF1 Deubiquitinase N-benzyl-2-phenylpyrimidin-4-amine derivatives acs.org
Oncology VEGFR2, EGFR (1H-indol-3-ylmethylene)-pyridin-3-yl-amine physchemres.org
Infectious Disease Bacterial Cell Wall/Enzymes Gold(III) complexes of 2-(1-ethylbenzyl)pyridine mdpi.com

Advanced Computational Approaches for Design and Optimization

Modern drug discovery and catalyst development heavily rely on computational methods to accelerate the design and optimization process. Future research on this compound will undoubtedly benefit from these advanced in silico techniques.

Molecular docking and Density Functional Theory (DFT) are powerful tools to start with. DFT calculations can elucidate the electronic structure and reactivity of this compound and its derivatives, providing insights into their coordinating abilities and interaction potentials. physchemres.orgacademie-sciences.fr Molecular docking can then be used to predict how these designed molecules will bind to specific biological targets, such as the active sites of enzymes like USP1/UAF1 or VEGFR2, helping to prioritize which compounds to synthesize and test. physchemres.org

For more advanced optimization, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. By building mathematical models that correlate the structural features of a series of this compound derivatives with their observed biological activity or catalytic performance, researchers can predict the potency of new, unsynthesized compounds. nih.gov This approach, particularly when combined with machine learning algorithms, can efficiently screen vast virtual libraries of potential molecules to identify the most promising candidates for development. mdpi.com Techniques like Molecular Dynamics (MD) simulations can further refine these models by providing a dynamic view of how the ligand interacts with its target over time, assessing the stability of the complex. unisi.it

Table 3: Application of Computational Methods

Computational Method Application in Research Expected Outcome
Density Functional Theory (DFT) Elucidate electronic properties and reactivity. Understanding of ligand stability and coordination potential. academie-sciences.fr
Molecular Docking Predict binding modes and affinities to biological targets. Prioritization of compounds for synthesis and biological testing. physchemres.orgnih.gov
QSAR Modeling Develop structure-activity relationship models. Prediction of activity for novel derivatives and rational design of more potent compounds. nih.gov

Q & A

Q. What are the key physicochemical properties of Benzyl-pyridin-2-ylmethyl-amine, and how do they influence experimental handling?

this compound (C₁₃H₁₄N₂) has a molecular weight of 198.264 g/mol, a density of 1.071 g/cm³, and a boiling point of 313.1°C at 760 mmHg. Its moderate polarity and aromatic pyridyl/benzyl groups suggest solubility in organic solvents like dichloromethane or ethanol, though experimental verification is recommended. The compound’s stability under ambient conditions should be confirmed via thermogravimetric analysis (TGA), and its hygroscopicity assessed to determine storage requirements (e.g., desiccants or inert atmospheres) .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step synthesis involves:

  • Step 1 : Condensation of pyridine-2-carbaldehyde with 2-aminomethylpyridine to form an imine intermediate (N-(2-pyridylmethyl)-2-pyridylmethanimine).
  • Step 2 : Reduction of the imine using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the final amine. This method, adapted from bis(picolyl)amine syntheses, ensures high purity when monitored by thin-layer chromatography (TLC) and characterized via ¹H/¹³C NMR .

Q. How is this compound characterized structurally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, related pyridyl-methylamine derivatives exhibit N–H⋯Cl hydrogen bonds in crystal lattices, critical for understanding packing behavior . Complementary techniques include FT-IR (to confirm N–H and C–N stretches) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Discrepancies in NMR or mass spectra often arise from tautomerism, residual solvents, or unexpected byproducts. Mitigation strategies include:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect hidden peaks.
  • Crystallographic analysis : Resolve ambiguities (e.g., positional isomerism) via single-crystal X-ray diffraction.
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What design strategies optimize this compound as a ligand in transition-metal catalysis?

The ligand’s efficacy depends on:

  • Steric effects : Substituents on the pyridyl/benzyl groups modulate metal coordination geometry. For instance, bulky groups enhance selectivity in Suzuki-Miyaura couplings.
  • Electronic tuning : Electron-withdrawing groups (e.g., –NO₂) increase Lewis acidity at the metal center, accelerating oxidative addition steps.
  • Chelation capacity : The amine’s lone pair and pyridyl π-system enable stable coordination to metals like Pd, Cu, or Zn. Comparative studies with bis(picolyl)amine analogs (e.g., catalytic activity in C–N bond formation) provide benchmarks .

Q. What challenges arise in studying the compound’s reactivity in organometallic reactions, and how are they addressed?

Challenges include:

  • Air/moisture sensitivity : Use Schlenk lines or gloveboxes for reactions with metals like Hg(II) or Zn(II), as seen in mercury(II) chloride complexes of related ligands .
  • Side reactions : Monitor intermediates via in situ techniques (e.g., UV-Vis spectroscopy for metal-ligand charge-transfer bands).
  • Catalyst deactivation : Employ additives (e.g., silver salts) to scavenge free halides in cross-coupling reactions .

Methodological Considerations

Q. How is computational chemistry applied to predict the reactivity of this compound?

Q. How should researchers interpret conflicting reports on the compound’s catalytic performance?

Contradictions may stem from:

  • Reaction conditions : Solvent polarity (e.g., DMF vs. THF) and temperature drastically alter turnover frequencies.
  • Metal source : Pd(OAc)₂ vs. PdCl₂ can yield divergent selectivities.
  • Ligand-to-metal ratios : Optimize via Design of Experiments (DoE) to identify robust parameter spaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-pyridin-2-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
Benzyl-pyridin-2-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.